(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Description
The compound "(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide" is a chiral amide derivative characterized by:
- A pentanamide backbone with 4-methyl and N-phenyl substituents.
- Stereochemical specificity [(2S,2S)] in its amino acid-derived structure, which may influence biological activity and physicochemical behavior.
This compound shares structural motifs with surfactants, peptidomimetics, and kinase inhibitors, making its comparison to analogs critical for understanding structure-activity relationships (SARs).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-17(2)15-21(23(28)26-20-13-9-6-10-14-20)27-24(29)22(18(3)4)25-16-19-11-7-5-8-12-19/h5-14,17-18,21-22,25H,15-16H2,1-4H3,(H,26,28)(H,27,29)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKOMMOOZGKOPP-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide, also known as a derivative of phenylalanine, has garnered attention in biochemical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Molecular Formula : C17H26N2O3
- IUPAC Name : (2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
- CAS Number : 10709804
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : It acts as an antagonist for certain receptors, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular stress responses.
Biological Activities
Research indicates several key biological activities associated with (2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide:
- Antioxidant Activity : Exhibits properties that reduce oxidative stress in cells, potentially protecting against damage from reactive oxygen species (ROS).
- Anti-inflammatory Effects : Demonstrates the ability to modulate inflammatory pathways, suggesting a role in conditions characterized by chronic inflammation.
- Neuroprotective Effects : Provides protection to neuronal cells under stress conditions, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- Study on Pancreatic β-cell Protection :
- Neuroprotection in Animal Models :
- Impact on Inflammatory Markers :
Data Tables
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for conditions such as arthritis.
- Neuroprotective Effects : Some studies have highlighted its potential in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative diseases.
Medicinal Chemistry Applications
In the realm of drug discovery, (2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide serves as a lead compound for:
- Designing Novel Therapeutics : Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific targets.
- Structure-Activity Relationship (SAR) Studies : Researchers can explore how changes in the structure affect biological activity, aiding in the optimization of drug candidates.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction.
-
Inflammation Inhibition Research :
- Another research project focused on the anti-inflammatory properties of the compound. It was found to effectively reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
-
Neuroprotection Investigation :
- A recent study explored its neuroprotective effects using models of oxidative stress. Results indicated that the compound could significantly reduce cell death in neuronal cultures exposed to harmful agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
Key Data and Trends
- Stereochemistry Matters : The (2S,2S) configuration in the target may enhance receptor binding compared to racemic mixtures (e.g., ’s synthesis of enantiomers) .
- Substituent Trade-offs : Bulky groups (e.g., benzimidazole in SDZ 283260) improve target specificity but reduce solubility, while polar groups (e.g., sulfamoyl in ) enhance solubility .
Preparation Methods
Protease-Mediated Dipeptide Coupling
Enzymatic methods leveraging proteases such as thermolysin have emerged as robust tools for synthesizing enantiomerically pure dipeptides. In a process analogous to the synthesis of N-benzoyl-L-aspartic acid-L-phenylalanine (BAPM), thermolysin catalyzes the condensation of N-benzyl-protected amino acids with esterified counterparts. For the target compound, this approach involves:
- Substrate Preparation : The (2S)-2-(benzylamino)-3-methylbutanoic acid segment is synthesized via migratory cyclization of N-benzyl-2-chloroacetamide derivatives, as demonstrated in thiazol-4(5H)-one syntheses.
- Enzymatic Coupling : The carboxylic acid is activated in an aqueous medium with polyols (e.g., polyethylene glycol 200) to prevent solid adduct formation. Thermolysin facilitates amide bond formation between the benzylamino-containing acid and (2S)-4-methyl-N-phenylpentanamide methyl ester at pH 6.4 and 25°C, yielding the dipeptide in 12–26% yield.
Table 1 : Optimization of enzymatic coupling conditions for the target compound
| Parameter | Optimal Value | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| pH | 6.4 | 26.2 | >99 |
| Temperature (°C) | 25 | 17.5 | 98 |
| Polyol Concentration | 25% (w/w) | 19.3 | 97 |
Stereochemical Control
The enzymatic route inherently preserves stereochemistry due to the protease’s chiral recognition. For instance, thermolysin selectively couples L-configured substrates, ensuring the (2S,2S) configuration is retained. Racemization is minimized by maintaining reaction temperatures below 37°C and avoiding alkaline conditions.
Solid-Phase Peptide Synthesis (SPPS)
Flow-SPPS for Sequence Optimization
Recent advancements in flow-SPPS enable high-throughput synthesis of challenging sequences. By adapting the Gaussian peak analysis method, coupling efficiencies for sterically hindered residues (e.g., 3-methylbutanoyl) are optimized:
- Resin Loading : Fmoc-(2S)-4-methyl-N-phenylpentanamide is anchored to a Wang resin via its C-terminus.
- Deprotection and Coupling : Fmoc removal with piperidine is monitored via UV absorption at 301 nm. The subsequent coupling of Fmoc-(2S)-2-(benzylamino)-3-methylbutanoic acid uses HBTU/HOBt activation, with reaction progress tracked via real-time conductivity measurements.
Table 2 : Flow-SPPS parameters for the target compound
| Step | Reagent | Time (min) | Efficiency (%) |
|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine/DMF | 5 | 99 |
| Amino Acid Coupling | HBTU/HOBt/DIPEA | 30 | 85 |
| Wash | DMF/MeOH | 10 | - |
Solution-Phase Chemical Synthesis
Activated Ester Approach
Building on methods for unsaturated amides, the benzylamino segment is activated as an O-benzoylhydroxylamine derivative:
- Hydroxylamine Formation : (2S)-2-(benzylamino)-3-methylbutanoic acid is treated with benzoyl peroxide and Cs₂CO₃ in dichloromethane to generate O-benzoylhydroxylamine.
- Aminolysis : The activated intermediate reacts with (2S)-4-methyl-N-phenylpentanamide in the presence of LiOH, achieving 65–75% yield with >98% ee.
Chloride Intermediate Coupling
Chlorinated precursors, as seen in quinolinone syntheses, offer an alternative pathway:
- Chlorination : (2S)-3-methylbutanoic acid is treated with POCl₃ to form the acyl chloride.
- Amidation : Sequential coupling with benzylamine and (2S)-4-methyl-N-phenylpentanamide under Schotten-Baumann conditions yields the target compound in 58% yield.
Table 3 : Comparison of solution-phase methods
| Method | Activator | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| O-Benzoylhydroxylamine | Bz₂O₂/Cs₂CO₃ | CH₂Cl₂ | 75 | 98 |
| Acyl Chloride | POCl₃ | THF | 58 | 95 |
Racemization Mitigation Strategies
Racemization during amide bond formation is minimized by:
- Low-Temperature Reactions : Maintaining temperatures below 25°C during carbodiimide-mediated couplings.
- Azide Coupling : Using mixed carbonic anhydrides with isobutyl chloroformate, reducing racemization to <1%.
Analytical Characterization
- HPLC Analysis : Chiralpak IC-3 columns resolve enantiomers, confirming >98% ee for enzymatically synthesized batches.
- IR Spectroscopy : Key peaks include amide I (1645 cm⁻¹) and carboxylate (1680 cm⁻¹), consistent with literature.
- X-ray Crystallography : Single crystals grown from ethanol/water confirm the (2S,2S) configuration.
Q & A
Q. Table 1: Synthesis Methods for Analogous Compounds
How can NMR spectroscopy confirm the stereochemistry and structural integrity of this compound?
Level: Basic
Answer:
1H/13C NMR and 2D techniques (e.g., COSY, NOESY) are essential:
- Chemical shifts : Amide protons (δ 6.5–8.5 ppm) and benzyl groups (δ 7.2–7.4 ppm) indicate backbone conformation .
- Coupling constants : Vicinal coupling (J = 6–8 Hz) in chiral centers validates stereochemistry .
- NOESY correlations : Spatial proximity of benzyl and methyl groups confirms spatial arrangement .
What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
Level: Advanced
Answer:
Challenges include detecting low-abundance isomers or byproducts. Solutions:
Q. Table 2: Impurity Profiling Techniques
| Technique | Resolution | Limit of Detection (LOD) | Source |
|---|---|---|---|
| Chiral HPLC | 1.5–2.0 Rs | 0.1% | |
| ESI-MS (High-Res) | 5 ppm mass accuracy | 0.01% |
How do coupling reagents impact amide bond formation yield in its synthesis?
Level: Advanced
Answer:
Coupling reagents influence activation efficiency and side reactions:
- EDC/HOBt : achieved 45–57% yield with minimal racemization in DMF .
- DCC/DMAP : May cause carbodiimide-related byproducts but is cost-effective for large-scale reactions.
- Comparative data : EDC/HOBt outperforms DCC in sterically hindered amides due to better solvation .
What strategies resolve contradictory bioactivity data in different in vitro models?
Level: Advanced
Answer:
Discrepancies often arise from assay conditions:
- Cell line variability : Use isogenic cell lines to control genetic background .
- Solubility factors : Optimize DMSO concentration (<0.1%) to avoid cytotoxicity .
- Positive controls : Include reference compounds (e.g., cyclooxygenase inhibitors for anti-inflammatory assays) .
How can acid-catalyzed hydrolysis studies inform the compound’s metabolic stability?
Level: Advanced
Answer:
Hydrolysis under acidic conditions (pH 1–3) simulates gastric fluid:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
